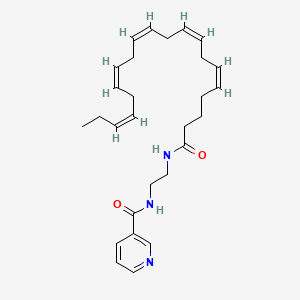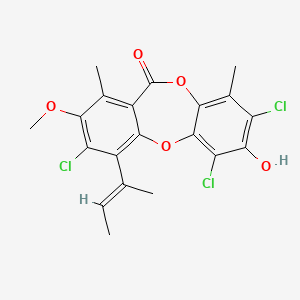
NQO1 substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NQO1 substrate is a highly potent substrate for NQO1, an enzyme present in humans . It has potential antitumor activity for leukemia research . NQO1 is a protective antioxidant agent, versatile cytoprotective agent, and regulates the oxidative stresses of chromatin binding proteins for DNA damage in cancer cells .
Synthesis Analysis
The oxidization of cellular pyridine nucleotides causes structural alterations to NQO1 and changes in its capacity to bind proteins . A strategy based on NQO1 to have a protective effect against cancer was developed by organic components to enhance NQO1 expression . The quinone derivative compounds like mitomycin C, RH1, E09 (Apaziquone), and β-lapachone cause cell death by NQO1 reduction of two electrons .Molecular Structure Analysis
NQO1 is a flavoprotein that acts as an enzyme and is composed of an NAD(P)H-binding domain and a quinone-binding domain . This ubiquitous cytosolic enzyme consists of two uniform subunits, with a dimer molecular weight of about 52 kDa .Chemical Reactions Analysis
NQO1 is an FAD containing quinone reductase that catalyzes the 2-electron reduction of a broad range of quinones . The 2-electron reduction of quinones to hydroquinones by NQO1 is believed to be a detoxification process since this reaction bypasses the formation of the highly reactive semiquinone .Physical And Chemical Properties Analysis
The this compound has a molecular weight of 268.18 and is a solid substance . It is soluble in DMSO up to 125 mg/mL (ultrasonic) .Wissenschaftliche Forschungsanwendungen
Roles in Redox Processes and Cell Defense : NQO1 plays significant roles in cell defense and is highly inducible during cellular stress. It is involved in the reduction of exogenous substrates like xenobiotic quinones and has established roles in redox processes. NQO1's role in glucose and insulin metabolism is also being explored with potential relevance to diabetes, Alzheimer's disease, and aging. Additionally, NQO1 can function as a redox-dependent molecular switch (Ross & Siegel, 2021).
Identification of Novel Substrates and Inhibitors : Studies have identified new substrates and inhibitors of NQO1 through in silico screening and biochemical characterization. These findings are significant for anticancer drug development, as NQO1 is often overexpressed in tumors compared to normal tissue (Nolan, Bryce, & Stratford, 2005).
Therapeutic Leads for Anticancer Therapy : Screening of phytobioactives like coumarins, flavonoids, and triterpenoids for their action on NQO1 has been conducted, with compounds like Orientin showing promise as potential therapeutic leads for selective anticancer therapy (Shreevatsa et al., 2021).
Drug Delivery Systems : The development of tripartite quinone-based drug delivery systems targeting NQO1 for cancer therapy is an area of active research. These systems are designed to release targeted therapeutic agents upon reduction by NQO1, making them selectively toxic to cells that overexpress NQO1 (Volpato et al., 2007).
Chemoprotection and Bioactivation : NQO1 is involved in both the detoxification and bioactivation of antitumor quinones. Its roles in gene regulation, genetic polymorphisms, and its impact on cancer susceptibility and antitumor drug action are of significant interest (Ross et al., 2000).
Sensitive Detection in Living Cells : Novel fluorogenic substrates have been developed for the sensitive detection of NQO1 in living cells, enabling rapid and specific quantitation of NQO1 levels (Cuff et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
NQO1 has been linked to the pathophysiological mechanisms of multiple neurological disorders, including Parkinson’s disease, Alzheimer’s disease, epilepsy, multiple sclerosis, cerebrovascular disease, traumatic brain injury, and brain malignancy . Therefore, understanding the role of NQO1 dysregulations in various neurological disorders emphasizes the potential of NQO1 as a biomarker in diagnostic and prognostic approaches, as well as its suitability as a target for drug development strategies in neurological disorders .
Eigenschaften
IUPAC Name |
6,7-difluoro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F2N4O/c14-7-1-5-6(2-8(7)15)13(20)12-11(5)18-9(3-16)10(4-17)19-12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUSGRHVYDQLHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)C3=NC(=C(N=C23)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

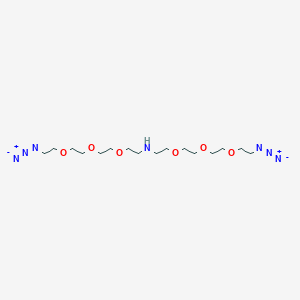

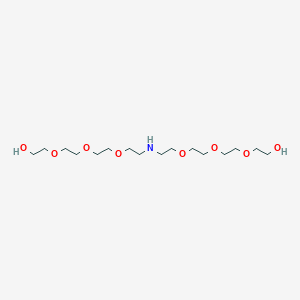


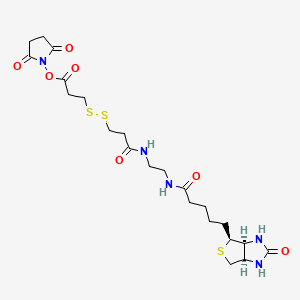
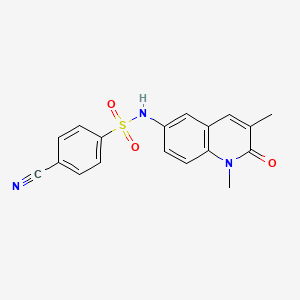
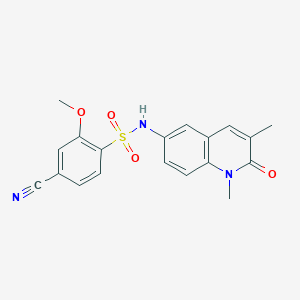
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

